16-Bromomethoxyestradiol

Description

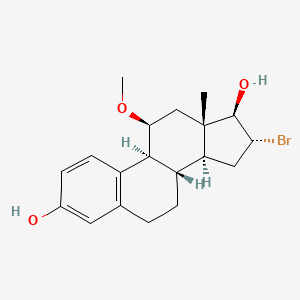

Structure

3D Structure

Properties

CAS No. |

82123-98-6 |

|---|---|

Molecular Formula |

C19H25BrO3 |

Molecular Weight |

381.3 g/mol |

IUPAC Name |

(8S,9S,11S,13S,14S,16R,17R)-16-bromo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H25BrO3/c1-19-9-16(23-2)17-12-6-4-11(21)7-10(12)3-5-13(17)14(19)8-15(20)18(19)22/h4,6-7,13-18,21-22H,3,5,8-9H2,1-2H3/t13-,14-,15+,16-,17+,18-,19-/m0/s1 |

InChI Key |

FERUVNCWJYIAQM-RUOITVIXSA-N |

SMILES |

CC12CC(C3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O)OC |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)Br)CCC4=C3C=CC(=C4)O)OC |

Canonical SMILES |

CC12CC(C3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O)OC |

Synonyms |

16 alpha-bromo-11 beta-methoxy-17 beta-estradiol 16 alpha-bromo-11 beta-methoxyestradiol-17 beta 16-bromomethoxyestradiol |

Origin of Product |

United States |

Synthetic Methodologies for 16 Bromomethoxyestradiol and Its Analogs

Retrosynthetic Analysis of 16-Bromomethoxyestradiol

A retrosynthetic analysis of this compound [(16α/β)-16-bromo-17β-methoxy-estra-1,3,5(10)-trien-3-ol] breaks the molecule down into more readily available precursors. The primary disconnections involve the C-16 bromo and C-17 methoxy (B1213986) groups.

The target molecule can be envisioned as arising from a 16,17-functionalized estradiol (B170435) derivative. Key retrosynthetic steps include:

Functional Group Interconversion: The 17-methoxy group can be traced back to a 17β-hydroxyl group, a hallmark of estradiol. This suggests a late-stage methylation of the 17β-alcohol. The 16-bromo group can be introduced via electrophilic or nucleophilic bromination of a suitable precursor.

C-16 Functionalization: The introduction of the bromine atom at the C-16 position is a critical step. This can be retrosynthetically disconnected to an intermediate with a leaving group at C-16 or a C-16/C-17 double bond that can be functionalized. A common precursor for C-16 substitution is estrone (B1671321), which has a ketone at C-17.

Core Steroid Skeleton: The functionalized estradiol core can be traced back to estrone. Estrone is a widely used starting material in steroid synthesis due to its commercial availability and the reactivity of its 17-keto group. caltech.edu

Total Synthesis: Ultimately, estrone itself can be disconnected into simpler, non-steroidal starting materials through established total synthesis routes, such as the Torgov synthesis, which constructs the tetracyclic steroid skeleton from smaller fragments like 6-methoxy-1-tetralone (B92454) and vinyl magnesium bromide. caltech.edu

This analysis points to a synthetic strategy beginning with estrone, proceeding through functionalization at C-16, reduction of the C-17 ketone, methylation of the resulting alcohol, and finally, bromination at C-16.

Classical Synthetic Routes to 16-Substituted Estradiol Derivatives

Classical approaches to synthesizing 16-substituted estradiol derivatives frequently utilize estrone as the starting material. The synthesis of estriol (B74026) (estra-1,3,5(10)-triene-3,16α,17β-triol), a 16α-hydroxylated estradiol, provides a well-documented template for these transformations. wikipedia.org

A representative classical route involves several key steps:

Protection of Phenolic Hydroxyl: The 3-hydroxyl group of estrone is typically protected, often as a methyl or benzyl (B1604629) ether, to prevent its interference in subsequent reactions.

Introduction of Functionality at C-16: The 17-keto group of the protected estrone is converted into an enol derivative, such as an enol acetate (B1210297). This intermediate can then react with an electrophilic bromine source, like N-bromosuccinimide (NBS), to introduce a bromine atom at the C-16α position. google.com

Formation of the 16,17-epoxide: Treatment of the 16α-bromo-17-keto steroid with a base can lead to the formation of a 16,17-epoxide.

Epoxide Opening and Reduction: The epoxide ring can be opened with a suitable nucleophile. Subsequent reduction of the 17-keto group, for instance with sodium borohydride (B1222165), yields the 17β-hydroxyl group. This sequence allows for the introduction of various substituents at C-16 with defined stereochemistry. For estriol synthesis, this would involve steps to introduce the 16α-hydroxyl group. google.com

Deprotection: The final step is the removal of the protecting group at the 3-hydroxyl position to yield the target molecule.

This classical framework, centered on the reactivity of the D-ring of estrone, has been adapted for the synthesis of a wide array of 16-substituted estradiol analogs. nih.gov

Chemo- and Regioselective Bromination Strategies for Estrogen Skeletons

Achieving chemo- and regioselectivity during the bromination of the estrogen skeleton is critical, as there are multiple potential sites for reaction, including the electron-rich A-ring and the α-positions to the C-17 ketone.

A-Ring Bromination: The phenolic A-ring is susceptible to electrophilic aromatic substitution. Direct bromination with molecular bromine (Br₂) often leads to a mixture of 2-bromo and 4-bromo derivatives, and potentially di-substituted products. nih.govusda.gov The use of milder or more specific brominating agents can improve regioselectivity. For instance, N-chlorosuccinimide in the presence of a bromide salt has been used for A-ring bromination. acs.org

C-16 Bromination: Selective bromination at the C-16 position is typically achieved by first converting the C-17 ketone of an estrone derivative into an enol acetate or enol ether. This directs the electrophilic attack of a brominating agent, such as N-bromosuccinimide (NBS) or pyridinium (B92312) bromide perbromide, to the C-16 position. google.comnih.gov Reaction conditions, such as temperature, can influence the outcome; one patented method for preparing 16-bromo acetic acid estrone specifies a reaction temperature of -20°C to -10°C. google.com

The choice of substrate (estrone vs. estradiol) and reaction conditions dictates the site of bromination. Protecting the phenolic hydroxyl group is essential to prevent A-ring bromination when targeting the D-ring.

Table 1: Common Brominating Agents and Their Applications in Estrogen Synthesis

| Reagent | Abbreviation | Typical Application | Selectivity |

|---|---|---|---|

| Molecular Bromine | Br₂ | A-ring bromination | Low regioselectivity (yields 2- and 4-bromo mixtures) usda.gov |

| N-Bromosuccinimide | NBS | C-16 bromination of enol acetates; A-ring bromination | High for C-16 on enolized ketones google.comnih.gov |

| Pyridinium Bromide Perbromide | PBPB | C-16 bromination | Similar to NBS |

| Carbon Tetrabromide / Triphenylphosphine | CBr₄/PPh₃ | Conversion of alcohols to bromides | Specific for hydroxyl groups acs.org |

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound must control the stereochemistry at two key chiral centers on the D-ring: C-16 and C-17. The steroid nucleus is a rigid three-dimensional structure, and the spatial orientation of substituents, denoted as α (projecting below the plane) or β (projecting above the plane), is crucial. britannica.com

Stereochemistry at C-17: The 17β-hydroxyl group is characteristic of biologically active estrogens like estradiol. The reduction of a 17-keto precursor with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) generally favors the formation of the 17β-alcohol, which is the thermodynamically more stable epimer. google.com

Stereochemistry at C-16: Controlling the stereochemistry at C-16 is more challenging. Electrophilic bromination of a 17-keto-Δ¹⁵-enol or its equivalent typically results in the kinetic product, 16α-bromo-17-ketone, where the bromine atom attacks from the less hindered α-face of the steroid. researchgate.net The 16β-bromo isomer can often be obtained through epimerization of the 16α-bromo ketone under basic conditions. researchgate.net The stereochemistry of the final product depends on the specific reaction sequence. For example, proof of stereochemistry at C-16 has been established in related syntheses by NMR spectroscopy, noting the coupling constants between the protons at C-16 and C-17. google.comgoogle.com

Therefore, a stereoselective synthesis requires careful choice of reagents and reaction conditions to ensure the desired α or β configuration at both C-16 and C-17.

Development of Novel Synthetic Pathways for this compound

Modern synthetic chemistry has introduced new pathways for creating functionalized estradiol derivatives. These methods aim to improve efficiency, yield, and access to novel analogs.

Solid-Phase Synthesis: For the generation of libraries of estradiol derivatives, solid-phase synthesis has been explored. This involves anchoring an estradiol precursor to a polymer resin and then performing chemical modifications. While most work has focused on other positions, the principles could be applied to C-16 functionalization, allowing for rapid synthesis of various analogs. acs.org

Synthesis of Enzyme Inhibitors: Much of the recent synthetic effort has been directed toward creating inhibitors of enzymes involved in estrogen metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govmdpi.com This has led to the development of routes to synthesize estradiol derivatives with various side chains at the 16α-position, including those containing bromine. For example, a key aldehyde intermediate, derived from estrone, has been used to synthesize 16α-(bromoalkylamide) derivatives of estradiol. nih.gov These synthetic schemes provide a blueprint for accessing precursors to this compound.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition, or "click chemistry," has emerged as a robust method for linking molecules. This has been used to attach various functional groups to the estradiol skeleton, often via an ethynyl (B1212043) group at C-17. While not directly creating a C-16 bromo derivative, it represents a modern strategy for elaborating the steroid core that could be combined with C-16 functionalization. mdpi.com

These novel pathways, often driven by medicinal chemistry objectives, expand the toolbox available for the synthesis of complex estradiol derivatives.

Synthesis of Isotopic Variants of this compound for Research Applications

Isotopically labeled compounds are indispensable tools for biological research, enabling studies such as receptor binding assays, metabolic fate analysis, and non-invasive imaging. The synthesis of isotopic variants of this compound would likely involve incorporating radioisotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), or stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C).

Tritium (³H) Labeling: Tritium is commonly introduced by catalytic reduction of a double bond or a dehalogenation reaction using tritium gas (³H₂). A precursor to this compound containing a double bond at a suitable position (e.g., Δ⁶ or Δ¹⁵) could be synthesized and then catalytically tritiated. osti.gov For example, estradiol itself is commercially available with tritium labels at positions 2, 4, 6, and 7. revvity.com

Carbon-14 (¹⁴C) Labeling: Carbon-14 is typically introduced early in a synthetic sequence using a simple labeled building block, such as [¹⁴C]methyl iodide or [¹⁴C]carbon dioxide. rsc.org For a complex molecule like an estradiol derivative, this would require a multi-step total synthesis. A known method for producing [4-¹⁴C]estradiol involves a Grignard reaction with [¹⁴C]methylmagnesium iodide on a precursor molecule. rsc.org Adapting this for this compound would be a significant synthetic undertaking.

Radioiodine and Radiobromine Labeling: While the target compound contains a non-radioactive bromine, related studies have focused on labeling estrogens with radiohalogens like ¹²⁵I or ⁷⁷Br for imaging purposes. These are typically introduced at the end of the synthesis via electrophilic substitution or by using a labeled precursor. snmjournals.org

The synthesis of a labeled version of this compound would follow these general principles, requiring the design of a synthetic route that allows for the introduction of the isotope at a late stage to maximize the incorporation of radioactivity.

Molecular Interactions and Receptor Binding Dynamics of 16 Bromomethoxyestradiol

Estrogen Receptor Subtype (ERα and ERβ) Binding Affinity and Selectivity Studies

The determination of binding affinity for ERα and ERβ provides fundamental insights into the potential estrogenic or anti-estrogenic effects of 16-Bromomethoxyestradiol. These studies typically involve the use of radiolabeled ligands that compete with the compound of interest for binding to the receptor.

Quantitative radioligand binding assays are instrumental in determining the dissociation constant (Kd) or the inhibition constant (Ki) of a ligand for a specific receptor subtype. These assays measure the concentration of the ligand required to occupy 50% of the receptors. Although specific Ki or IC50 values for this compound at the ERα are not available, research on related 16-substituted estradiol (B170435) analogs indicates that modifications at this position can significantly impact binding affinity. For instance, various 16β-fluoroestradiol analogs exhibit a wide range of affinities for the estrogen receptor. nih.gov

Table 1: Illustrative Binding Affinity Data for a Related Compound at Estrogen Receptors

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| 16-bromomethyl-3,17-estradiol (isomer 7e) | Estrogen Receptor (undifferentiated) | 2.55 nM |

Data derived from studies on a structurally similar compound. nih.gov

Similar to ERα, the binding affinity of this compound for ERβ is a crucial parameter. The relative affinity for ERα versus ERβ determines the compound's selectivity and its potential to elicit subtype-specific physiological responses. Studies on a range of endogenous estrogen metabolites have revealed that modifications to the D-ring of the steroid, where the 16-position is located, can lead to preferential binding to ERβ over ERα. oup.com This suggests that 16-substituted analogs like this compound could potentially exhibit selectivity for ERβ. However, without direct experimental data for this compound, its ERβ binding affinity remains to be definitively characterized.

Competitive binding assays are employed to determine the relative binding affinity (RBA) of a test compound compared to a reference ligand, typically estradiol. In these assays, increasing concentrations of the unlabeled test compound are used to displace a radiolabeled reference ligand from the estrogen receptor.

For the stereoisomers of 16-bromomethyl-3,17-estradiols, competitive radioligand binding assays revealed that while most of the tested compounds had low affinity for the estrogen receptor, one isomer (7e) demonstrated significant binding with a Ki of 2.55 nM. nih.gov This indicates that the specific stereochemistry at the 16-position is critical for high-affinity interaction with the receptor. The affinities of the other isomers were significantly lower, with Ki values greater than 0.55 µM. nih.gov

Table 2: Comparative Binding Affinities of 16-bromomethyl-3,17-estradiol Stereoisomers

| Compound Isomer | Estrogen Receptor Binding Affinity (Ki) |

|---|---|

| 7e | 2.55 nM |

| Other isomers (5c-6c, 8c, 5e-6e, 8e) | > 0.55 µM |

Data from a radioligand-binding assay. nih.gov

Biophysical Characterization of this compound-Estrogen Receptor Complexes

Biophysical techniques such as Förster Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET) are powerful tools for investigating the direct interaction between a ligand and its receptor in real-time. These methods can provide detailed information on ligand-induced conformational changes in the receptor, which are crucial for its subsequent biological activity.

FRET-based assays can be designed to monitor the conformational changes in the estrogen receptor upon ligand binding. dtic.mil This is often achieved by labeling different domains of the receptor with a donor and an acceptor fluorophore. A change in the distance between these fluorophores upon ligand binding results in a change in the FRET signal, providing a direct measure of the conformational shift.

Currently, there is no publicly available research that has utilized FRET assays to specifically characterize the conformational changes induced by this compound binding to either ERα or ERβ.

TR-FRET assays are a variation of FRET that use a long-lifetime lanthanide donor, which helps to reduce background fluorescence and improve assay sensitivity. nih.govnih.gov These assays are well-suited for high-throughput screening of compounds that bind to nuclear receptors and can also be used to study the recruitment of co-activator or co-repressor proteins to the ligand-receptor complex. researchgate.net

As with FRET, there is a lack of specific TR-FRET data for this compound in the scientific literature. Such studies would be valuable in providing a more detailed understanding of its interaction with ERα and ERβ and the subsequent functional consequences.

Surface Plasmon Resonance (SPR) Analysis of Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions. nih.gov In the context of this compound, SPR would be employed to quantitatively measure its binding kinetics to the estrogen receptor's ligand-binding domain (LBD).

In a typical SPR experiment, the ER-LBD is immobilized on a sensor chip. A solution containing this compound is then flowed over this surface. The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram. This allows for the precise determination of key kinetic parameters: the association rate constant (kₐ) and the dissociation rate constant (kₑ). nih.gov The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is then calculated from the ratio of these rates (kₑ/kₐ).

Studies on other small molecule ligands interacting with the estrogen receptor have demonstrated the utility of SPR in distinguishing between agonists and antagonists. For instance, it has been observed that antagonist ligands often exhibit significantly slower association rates compared to agonists like estradiol. nih.gov Analysis of this compound would reveal where it falls on this spectrum, providing crucial insights into its functional potential.

| Parameter | Description | Illustrative Value Range for ER Ligands |

| kₐ (M⁻¹s⁻¹) | Association Rate Constant | 10³ - 10⁶ |

| kₑ (s⁻¹) | Dissociation Rate Constant | 10⁻² - 10⁻⁴ |

| Kₑ (nM) | Equilibrium Dissociation Constant | 0.1 - 100 |

This table presents typical value ranges for small molecule ligands binding to the Estrogen Receptor and is for illustrative purposes only. Actual experimental values for this compound would need to be determined empirically.

X-ray Crystallography of this compound-Estrogen Receptor Ligand Binding Domain Co-complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. Co-crystallizing this compound with the estrogen receptor ligand-binding domain (ER-LBD) would provide a static, high-resolution snapshot of their interaction. This structural data is invaluable for understanding the precise binding mode of the ligand and the conformational changes it induces in the receptor. nih.gov

The process involves growing a crystal of the ER-LBD saturated with this compound and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-ligand complex can be built. acs.org

Analysis of the co-complex structure would reveal:

The exact orientation and conformation of this compound within the binding pocket.

Specific hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and key amino acid residues of the ER, such as Glu353, Arg394, and His524. researchgate.net

The conformation of critical structural elements of the receptor, particularly Helix 12, which dictates whether the receptor adopts an agonist (active) or antagonist (inactive) conformation. nih.gov

The presence and positioning of the bromo and methoxy (B1213986) groups on the estradiol scaffold would be of particular interest, as these substitutions can create novel interactions or steric clashes within the binding pocket that influence the ligand's affinity and efficacy. nih.gov

| Structural Feature | Information Gained | Key ERα Residues Involved |

| Ligand Orientation | Position of A, B, C, D rings; orientation of substituents. | Entire binding pocket. |

| Hydrogen Bonds | Anchoring interactions, specificity. | Glu353, Arg394, His524. |

| Hydrophobic Contacts | Van der Waals interactions, affinity. | Leu346, Leu384, Met421, Phe404. |

| Helix 12 Position | Determines agonist vs. antagonist conformation. | Residues 536-544. |

This table illustrates the type of data obtained from X-ray crystallography of ER-LBD co-complexes. The specific interactions for this compound are hypothetical.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of molecules in solution. springernature.com For the this compound-ER system, NMR can provide information that is complementary to the static picture from X-ray crystallography.

One common NMR method is Chemical Shift Perturbation (CSP), or chemical shift mapping. In this experiment, a series of NMR spectra of the isotopically labeled (e.g., ¹⁵N-labeled) ER-LBD are recorded with increasing concentrations of this compound. nih.gov Amino acid residues in the receptor that are involved in binding the ligand, either directly or through conformational changes, will experience a change in their chemical environment, causing their corresponding peaks in the NMR spectrum to shift.

By mapping these shifts onto the receptor's structure, the binding site can be identified and the binding affinity (Kₑ) can be calculated. NMR can also provide dynamic information, revealing how the binding of this compound might alter the flexibility or motion of different parts of the receptor. researcher.life

Molecular Modeling and Computational Studies of this compound-Estrogen Receptor Interactions

Molecular Docking Simulations for Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. researchgate.net For this compound, docking simulations would be used to predict its binding mode within the ER-LBD and to estimate its binding affinity.

The process involves using a scoring function to evaluate numerous possible poses of the ligand in the receptor's binding pocket. The pose with the best score, typically corresponding to the lowest binding free energy, is predicted as the most likely binding mode. ajbasweb.com These simulations can predict key interactions, such as hydrogen bonds between the ligand's hydroxyl groups and residues like Glu353 and Arg394, and hydrophobic interactions involving the steroid core. japsonline.com The simulations would specifically predict how the additional bromo and methoxy groups are accommodated and what new interactions they might form.

| Ligand | Predicted Binding Energy (kcal/mol) | Predicted Interacting Residues (ERα) |

| 17β-Estradiol | -9.5 to -11.5 | Glu353, Arg394, His524, Phe404 |

| This compound | Hypothetical | Predicted to include Glu353, Arg394, and residues near C16 and the methoxy group position. |

This table shows representative predicted binding energies for estradiol and a hypothetical entry for this compound to illustrate the output of docking studies.

The functional outcome of ligand binding to ERα—agonism or antagonism—is determined by the final conformation of the receptor, particularly the positioning of Helix 12. acs.org Molecular docking can be performed using different crystal structures of ERα that represent these distinct states: one where Helix 12 is in the "agonist" position (e.g., PDB ID: 1ERE) and one where it is in the "antagonist" position (e.g., PDB ID: 3ERT). nsf.gov

By docking this compound into both conformations, researchers can calculate the predicted binding energy for each state. A significantly more favorable binding energy in the agonist conformation would suggest the compound is likely an agonist, while a preference for the antagonist conformation would indicate potential antagonist activity. nih.gov This comparative docking approach is a powerful predictive tool to classify the compound's likely pharmacological profile. osti.gov

Molecular Dynamics Simulations for Conformational Stability and Ligand-Induced Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions by simulating the movements of atoms and molecules over time. An MD simulation of the this compound-ERα complex would begin with the best-predicted pose from molecular docking. Over a simulation period of nanoseconds to microseconds, the trajectory of the complex is calculated, revealing its stability and dynamic behavior. nih.gov

Key insights from MD simulations would include:

Stability of the Binding Pose : Assessing whether the ligand remains stably bound in its initial docked position or if it shifts to alternative poses.

Conformational Dynamics of ERα : Observing how the binding of this compound affects the flexibility and motion of the receptor. MD simulations can show whether the ligand stabilizes an agonist or antagonist conformation of Helix 12 over time. nsf.govbiorxiv.org

Role of Water Molecules : Characterizing the role of specific water molecules in mediating interactions between the ligand and the receptor.

Binding Free Energy Calculations : More rigorous methods like MM/PBSA or free energy perturbation can be applied to MD trajectories to obtain more accurate estimates of binding affinity.

Simulations comparing the dynamics of ERα when bound to an agonist like estradiol versus an antagonist show that the antagonist-bound complex often exhibits greater fluctuations, particularly in the loops surrounding Helix 12. nsf.gov MD simulations of the this compound complex would clarify whether it induces a tightly restrained (agonist-like) or a more dynamic (antagonist-like) state in the receptor. acs.orgnih.gov

Quantum Chemical Calculations for Electronic Properties and Interaction Energies

The electronic properties of estradiol, the parent compound of this compound, have been investigated to understand its chemical reactivity and binding affinity. rsc.org Studies using DFT with functionals like B3LYP have been employed to analyze the electrostatic potentials and densities of electronic states. rsc.org For estradiol, the phenolic hydroxyl group on the A-ring and the hydroxyl group at the C-17 position are crucial for its electronic properties and interaction with the estrogen receptor. rsc.org The phenolic region, in particular, is vital for the molecule's reactivity. rsc.org

The introduction of a bromomethoxy group at the 16-position of the estradiol scaffold would be expected to significantly alter the molecule's electronic properties. The high electronegativity of the bromine and oxygen atoms would likely lead to a redistribution of the electron density in the D-ring of the steroid. This could influence the local dipole moment and the electrostatic potential of that region of the molecule. Quantum chemical calculations would be instrumental in quantifying these changes, including the impact on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are key indicators of chemical reactivity.

Interaction energy calculations, often performed using methods like the Fragment Molecular Orbital (FMO) method, help to quantify the strength of the interaction between a ligand and its receptor. For 17β-estradiol and the human estrogen receptor α (ERα), the interaction energy in an aqueous medium has been calculated to be approximately -88.5 kcal/mol at the MP2/6-31G(d) level of theory. researchgate.net These calculations reveal that the binding is a result of a combination of electrostatic and dispersion interactions. researchgate.net Key interactions include strong attractive electrostatic forces between the ligand and polar residues such as Glu353 and His524, as well as attractive dispersion interactions with surrounding hydrophobic residues. researchgate.net

The binding free energy of estradiol to the estrogen receptor is a sum of contributions from different parts of the molecule. The phenolic OH group in the A-ring contributes significantly, with an estimated binding free energy of about 1.9 kcal/mol, primarily acting as a hydrogen bond donor. nih.govresearchgate.netuthscsa.edu The 17β-hydroxyl group on the D-ring contributes approximately 0.6 kcal/mol and is thought to function as a hydrogen bond acceptor. nih.govresearchgate.netuthscsa.edu The aromatic A-ring itself adds about 1.5 kcal/mol to the binding energy through weak polar interactions. nih.govresearchgate.netuthscsa.edu

Table 1: Calculated Interaction Energies and Binding Free Energy Contributions for Estradiol

| Parameter | Value | Method/Comment |

| Total Interaction Energy (E2-ERα) | -88.5 kcal/mol | FMO at MP2/6-31G(d) in aqueous media researchgate.net |

| Phenolic OH Group Contribution | ~1.9 kcal/mol | Binding free energy, acts as H-bond donor nih.govresearchgate.netuthscsa.edu |

| 17β-Hydroxyl Group Contribution | ~0.6 kcal/mol | Binding free energy, acts as H-bond acceptor nih.govresearchgate.netuthscsa.edu |

| Aromatic A-Ring Contribution | ~1.5 kcal/mol | Binding free energy, weak polar interactions nih.govresearchgate.netuthscsa.edu |

Pharmacophore Modeling for Key Binding Features

Pharmacophore modeling is a crucial computational technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. For estrogen receptor agonists like estradiol, pharmacophore models are well-established and typically highlight a common set of features necessary for high-affinity binding.

A widely accepted pharmacophore model for estrogen receptor agonists includes several key features derived from the structure of estradiol and other potent ligands. researchgate.net These features are:

A hydrogen bond donor (HBD): This is typically represented by the phenolic hydroxyl group on the A-ring of estradiol. This group is critical for anchoring the ligand in the binding pocket through a hydrogen bond with residues like Glu353. researchgate.net

A hydrogen bond acceptor (HBA): The 17β-hydroxyl group on the D-ring of estradiol serves as a key hydrogen bond acceptor, interacting with residues such as His524. researchgate.net

Hydrophobic/Aromatic regions: The steroidal scaffold of estradiol provides the necessary hydrophobicity to fit within the largely nonpolar ligand-binding pocket of the estrogen receptor. The aromatic A-ring is a specific and crucial hydrophobic feature. researchgate.net

The spatial arrangement of these features is also critical. For instance, the distance between the hydrogen bond donor (oxygen of the 3-OH group) and the hydrogen bond acceptor (oxygen of the 17-OH group) in estradiol is approximately 11 Å, a distance that is considered optimal for high-affinity binding to the estrogen receptor. researchgate.net

In the context of this compound, the core pharmacophoric features of the estradiol scaffold are retained. The phenolic A-ring with its hydroxyl group (HBD) and the 17-hydroxyl group (HBA) are present, as is the hydrophobic steroid backbone. The introduction of the bromomethoxy group at the 16-position would add a new feature to the pharmacophore. This substituent is relatively bulky and possesses both hydrophobic (the methyl group) and polar/halogen-bonding (the bromo and ether functionalities) characteristics.

The presence of this group at the 16α-position, a site where small hydrophobic substituents are known to enhance binding affinity, suggests that it could interact favorably with a hydrophobic pocket in that region of the receptor. nih.govuthscsa.edu The bromine atom could also introduce a potential halogen bond donor feature, which could contribute to binding if a suitable halogen bond acceptor is present in the receptor. Pharmacophore models for ERβ have been described with four features: one aromatic ring, one hydrogen bond donor, and two hydrophobes. nih.gov The bromomethoxy group in this compound could potentially interact with one of these hydrophobic regions.

Table 2: Key Pharmacophoric Features for Estrogen Receptor Agonists

| Pharmacophoric Feature | Corresponding Moiety in Estradiol | Key Interaction |

| Hydrogen Bond Donor (HBD) | 3-Hydroxyl group on A-ring | Interaction with Glu353 researchgate.net |

| Hydrogen Bond Acceptor (HBA) | 17-Hydroxyl group on D-ring | Interaction with His524 researchgate.net |

| Aromatic/Hydrophobic Region | Aromatic A-ring | π-π stacking and hydrophobic interactions |

| Hydrophobic Core | Steroid scaffold (B, C, and D rings) | van der Waals and hydrophobic interactions |

Cellular and Molecular Mechanisms of Action of 16 Bromomethoxyestradiol

Modulation of Estrogen Receptor Signaling Pathways

16-Bromomethoxyestradiol exerts its biological effects primarily by binding to and activating estrogen receptors (ERs), which are members of the nuclear receptor superfamily. nih.govphysiology.org These receptors, upon activation, function as transcription factors or as initiators of rapid, intracellular signaling cascades. The cellular response to this compound is dictated by its ability to engage with two main pathways: the genomic signaling pathway, which involves direct regulation of gene expression, and the non-genomic signaling pathway, which involves the rapid activation of cytoplasmic protein kinases. nih.govoup.com

Genomic Signaling Pathway Activation and Repression

The genomic actions of this compound are initiated by its binding to intracellular estrogen receptors, ERα and ERβ. nih.gov This binding event triggers a series of molecular changes, including receptor dimerization and translocation to the nucleus, where the complex modulates the transcription of target genes. frontiersin.orgoup.com

The cornerstone of genomic estrogen signaling is the binding of the activated estrogen receptor complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. oup.comfrontiersin.org Research into 16α-substituted estrogens demonstrates a significant and selective interaction with estrogen receptors. Specifically, 16α-bromo-17β-estradiol has been shown to bind with high affinity to estrogen receptors, exhibiting a notable preference for one subtype over the other. researchgate.net

Studies reveal that 16α-bromo-17β-estradiol has a 7-fold greater relative binding affinity for ERα compared to ERβ . researchgate.net This selectivity suggests that the compound's genomic effects are predominantly mediated through ERα. This binding affinity is comparable to that of other potent steroidal estrogens. researchgate.net

| Ligand | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (B170435) | Source |

| 16α-bromo-17β-estradiol | ERα | High (specific value not provided) | researchgate.net |

| 16α-bromo-17β-estradiol | ERβ | 7-fold lower than for ERα | researchgate.net |

| Estradiol | ERα / ERβ | 100% (Reference) | researchgate.net |

| Diethylstilbestrol | ERα / ERβ | Equal relative affinity to both | researchgate.net |

This table summarizes the relative binding affinity of 16α-bromo-17β-estradiol compared to other estrogens, highlighting its preference for ERα.

Upon binding, the receptor-ligand complex translocates to the nucleus. scienceopen.com Studies on the closely related compound, 16α-Iodoestradiol, show that it effectively induces the full range of estrogenic effects, including increased thymidine (B127349) incorporation and cell growth, which are hallmarks of ERE-mediated gene transcription. scienceopen.com Given the structural and functional similarities, this compound is expected to act as an agonist, initiating transcription of estrogen-responsive genes to promote cellular processes like proliferation. scienceopen.com

The transcriptional activity of the estrogen receptor is ultimately determined by the recruitment of coregulatory proteins—coactivators that enhance transcription and corepressors that inhibit it. nih.govphysiology.org When an agonist ligand like estradiol or its derivatives binds to the ER, the receptor undergoes a conformational change that facilitates the recruitment of coactivator proteins, such as those from the Steroid Receptor Coactivator (SRC) family. cancercommons.orgmdpi.com These coactivators then help to assemble the transcriptional machinery, leading to robust gene expression. cancercommons.org

While no studies have specifically analyzed the profile of coregulators recruited by this compound, its demonstrated agonistic properties strongly suggest that it promotes the interaction between the estrogen receptor and coactivators. scienceopen.com This action is consistent with its role in activating ERE-mediated transcription and inducing estrogenic cellular responses. scienceopen.com Conversely, antagonist binding typically promotes the recruitment of corepressors, which silence gene expression. oup.com

Non-Genomic Signaling Pathway Activation

In addition to its nuclear actions, this compound can elicit rapid biological responses through non-genomic signaling. This pathway is initiated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm. oup.comnih.gov Activation of these receptors triggers downstream kinase cascades, including the MAPK/ERK and PI3K/AKT pathways, which can in turn influence cellular function and even modulate nuclear gene transcription. nih.govnih.gov

There is no direct research available on the specific effects of this compound on these non-genomic pathways. However, based on its high selectivity for ERα, it is possible to form a hypothesis about its likely activity. oup.comresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. mdpi.comitn.pt Estrogens can rapidly activate this pathway through membrane-associated ERs. nih.gov Some studies suggest that membrane ERβ signaling, in particular, may selectively activate MAPK cascades. oup.com Given that this compound displays a significantly lower affinity for ERβ compared to ERα, it may be a less potent activator of the MAPK/ERK pathway. researchgate.net

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another crucial signaling route that governs cell growth, survival, and metabolism. mdpi.com Like the MAPK/ERK pathway, it can be rapidly activated by membrane-initiated estrogen receptor signaling. oup.comnih.gov Notably, research in certain cell types indicates that membrane-initiated ERα signaling preferentially activates the AKT pathway. oup.com Since this compound is a potent ERα agonist with high binding affinity, it is hypothesized that it is more likely to engage this pathway. oup.comresearchgate.net Activation of PI3K/AKT by an ERα-selective compound would be expected to promote cell survival and growth through downstream phosphorylation events. mdpi.com

G-Protein Coupled Estrogen Receptor (GPER) Activation

The G-protein coupled estrogen receptor (GPER), a seven-transmembrane receptor, plays a significant role in mediating estrogenic signals. frontiersin.org While direct studies detailing the specific activation of GPER by this compound are not extensively available in the provided search results, the general mechanism of GPER activation by estrogenic compounds provides a framework for its potential action.

Upon ligand binding, GPER is thought to undergo a conformational change. This change can trigger rapid, non-genomic signaling cascades. frontiersin.org One such pathway involves the activation of adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP). Another pathway involves the Gβγ subunits, which can lead to the transactivation of the epidermal growth factor receptor (EGFR). frontiersin.org

Furthermore, GPER activation has been shown to induce the release of calcium from intracellular stores. This process is often mediated by the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, causing calcium mobilization. frontiersin.org This increase in intracellular calcium can then activate various downstream effectors, including protein kinase C (PKC) isoforms. frontiersin.org

These rapid signaling events initiated by GPER activation can have diverse cellular effects, including the modulation of other receptor systems, such as the mu-opioid receptor, and can also be transmitted to the nucleus to influence gene transcription indirectly. frontiersin.org

Table 1: Key Signaling Events Associated with GPER Activation

| Signaling Component | Role in GPER Pathway | Potential Downstream Effects |

| Gαs | Activated upon ligand binding to GPER. | Stimulates adenylyl cyclase, increasing cAMP levels. |

| Gβγ | Dissociates from Gαs upon GPER activation. | Can lead to transactivation of EGFR. frontiersin.org |

| PLC | Activated by GPER signaling. | Generates IP3. frontiersin.org |

| IP3 | Binds to receptors on the endoplasmic reticulum. | Triggers release of Ca2+ from intracellular stores. frontiersin.org |

| Ca2+ | Increased cytosolic concentration. | Activates various signaling molecules, including PKC. frontiersin.org |

| PKC | Activated by increased intracellular Ca2+. | Can phosphorylate target proteins, modulating their activity. frontiersin.org |

| EGFR | Transactivated by GPER signaling. | Activates downstream pathways like PI3K/AKT. frontiersin.org |

Regulation of Gene Expression Profiles by this compound

The regulation of gene expression is a fundamental process by which cells control the synthesis of functional gene products like proteins and non-coding RNAs. wikipedia.orgwikipedia.org This regulation can occur at multiple levels, including transcription, RNA processing, and translation, and is crucial for cellular function and adaptation. wikipedia.orgwikipedia.orgyoutube.comyoutube.compressbooks.pub The interaction of compounds like this compound with cellular receptors can initiate signaling cascades that ultimately alter gene expression profiles.

Transcriptional Profiling (RNA-Seq, Microarray) in Estrogen-Responsive Cell Lines

Transcriptional profiling techniques such as RNA-sequencing (RNA-Seq) and microarrays are powerful tools for analyzing the expression of thousands of genes simultaneously. nih.govplos.orgfrontiersin.orgpreprints.org These methods allow researchers to understand how a compound like this compound might alter the global gene expression landscape in estrogen-responsive cell lines.

RNA-Seq: This technology provides a comprehensive view of the transcriptome by sequencing the RNA molecules in a sample. nih.govplos.org It offers high sensitivity for detecting transcripts, including those with low abundance, and can identify different gene isoforms. nih.govplos.org

Microarrays: This technique uses a solid surface with attached DNA probes to measure the expression levels of a large number of genes at once. preprints.orgthermofisher.com While being an established method, it relies on pre-designed probes. plos.org

Both techniques can reveal patterns of gene up-regulation and down-regulation in response to treatment with a specific compound, providing insights into the biological pathways being affected. frontiersin.orgpreprints.org For instance, untargeted transcriptomic profiling of MDA-MB-231 cells treated with the mitochondrial uncoupler BAM15 revealed inhibition of signatures associated with cell survival and energy production. nih.gov

Table 2: Comparison of Transcriptional Profiling Techniques

| Feature | RNA-Sequencing (RNA-Seq) | Microarray |

| Principle | Direct sequencing of RNA molecules. nih.govplos.org | Hybridization of labeled cDNA to probes on an array. thermofisher.com |

| Dynamic Range | Broader, allowing for detection of more differentially expressed genes with higher fold-change. nih.govplos.org | More limited detection range of individual probes. plos.org |

| Detection of Novel Transcripts | Capable of identifying novel transcripts and isoforms. nih.gov | Limited to the pre-designed probes on the array. plos.org |

| Data Analysis | Can be more complex. plos.org | More established and standardized analysis pipelines. |

Promoter Reporter Assays for Specific Gene Targets

Promoter reporter assays are a common method to investigate the regulation of a specific gene's transcription. promega.caclinisciences.comnih.gov This technique involves linking the promoter region of a gene of interest to a reporter gene, such as luciferase or green fluorescent protein (GFP). promega.caclinisciences.com The resulting construct is then introduced into cells.

If a compound like this compound activates transcription from the promoter of interest, the reporter gene will be expressed, and its product can be easily measured. clinisciences.com For example, a study on the TNF G-308A polymorphism used a reporter system to show that the -308A allele expresses at a higher level compared to the -308G allele. nih.gov Dual-luciferase assays, which use a second reporter as an internal control, can help to normalize for variations in transfection efficiency. sanger.ac.uk

Chromatin Immunoprecipitation (ChIP) for Receptor Binding to DNA

Chromatin immunoprecipitation (ChIP) is a powerful technique used to determine the specific locations on the genome where a protein of interest, such as a nuclear receptor, binds. creative-diagnostics.comsigmaaldrich.comnih.gov This method can elucidate the direct interaction of a receptor, potentially activated by this compound, with the DNA.

The general steps of a ChIP assay involve:

Cross-linking proteins to DNA within cells. sigmaaldrich.com

Fragmenting the chromatin by sonication or enzymatic digestion. creative-diagnostics.comprotocols.io

Immunoprecipitating the protein-DNA complexes using an antibody specific to the protein of interest. sigmaaldrich.com

Reversing the cross-links and purifying the associated DNA. nih.gov

Analyzing the purified DNA by PCR, qPCR, microarray (ChIP-chip), or sequencing (ChIP-seq) to identify the binding sites. sigmaaldrich.comnih.gov

ChIP assays have been instrumental in mapping the binding sites of various transcription factors and understanding how they regulate gene expression. nih.gov

Cellular Responses in Preclinical Models

Cell Proliferation and Growth Modulation in Estrogen-Responsive Cell Lines (e.g., MCF-7, MDA-MB-231)

The effect of estrogenic compounds on cell proliferation is a critical area of research, particularly in the context of breast cancer. Estrogen-responsive cell lines such as MCF-7 and MDA-MB-231 are widely used models for these studies. biorxiv.orgias.ac.in

MCF-7 cells are estrogen receptor-positive (ER+) and their growth is often stimulated by estrogens. nih.govjcancer.org Studies have shown that estradiol can induce proliferation in MCF-7 cells. nih.gov Conversely, compounds that inhibit estrogenic signaling can suppress their growth. For example, 2-methoxyoestradiol-bis-sulphamate has been shown to inhibit the growth of MCF-7 cells. nih.gov

MDA-MB-231 cells are triple-negative breast cancer cells, meaning they lack the expression of estrogen receptor, progesterone (B1679170) receptor, and HER2. ias.ac.in Their proliferation is generally considered to be independent of estrogen. researchgate.net However, some studies investigate the effects of various compounds on their growth. For instance, the mitochondrial-targeted agent BAM15 has been shown to diminish cell proliferation in MDA-MB-231 cells. nih.gov Other research has also explored factors that can promote their proliferation. researchgate.net

The differential response of these cell lines to a compound like this compound can provide valuable information about its mechanism of action and its potential as a therapeutic agent.

Table 3: Characteristics of MCF-7 and MDA-MB-231 Cell Lines

| Cell Line | Estrogen Receptor (ER) Status | Progesterone Receptor (PR) Status | HER2 Status | Typical Response to Estrogen |

| MCF-7 | Positive ias.ac.in | Positive ias.ac.in | Negative/Low ias.ac.in | Proliferation is often stimulated. nih.gov |

| MDA-MB-231 | Negative ias.ac.in | Negative ias.ac.in | Negative ias.ac.in | Generally considered estrogen-independent. researchgate.net |

Cell Migration and Invasion Assays

There is no available scientific literature detailing the results of cell migration or invasion assays conducted with this compound.

Effects on Apoptosis and Cell Cycle Progression

Specific studies investigating the effects of this compound on apoptotic pathways or cell cycle progression have not been identified in the available literature.

In vitro Studies on Estrogen Receptor-Positive and Estrogen Receptor-Negative Cells

While the study of compounds in estrogen receptor (ER)-positive and ER-negative cell lines is a standard method to determine ER-dependent activity, no published in-vitro studies were found that specifically report the effects of this compound on these cell types. escholarship.orgresearchgate.net

Receptor Trafficking and Subcellular Localization Studies

Detailed research on how this compound may influence the trafficking and localization of estrogen receptors is not present in the reviewed scientific literature.

Nuclear Translocation of Estrogen Receptors

There are no specific findings on whether this compound promotes or inhibits the nuclear translocation of estrogen receptors. ejmo.orgmdpi.com

Membrane Localization and Interactions

No data is available regarding the specific interactions of this compound with membrane-associated estrogen receptors or its influence on their localization.

Structure Activity Relationships Sar of 16 Bromomethoxyestradiol and Its Derivatives

Impact of the 16-Bromo Moiety on Estrogen Receptor Binding and Activity

The introduction of a bromine atom at the 16α-position of the estradiol (B170435) core has been a key strategy in the development of estrogen receptor ligands, particularly for imaging applications. The presence of the 16α-bromo group generally results in compounds with high affinity for the estrogen receptor. For instance, 16α-[77Br]bromoestradiol-17β has demonstrated suitable binding properties, with its uptake in estrogen target tissues being primarily mediated by the estrogen receptor. nih.gov This is evidenced by the selective depression of its uptake in the uterus of rats when co-administered with unlabeled estradiol. nih.gov

The bromination of the estradiol molecule at the 16α position is a critical modification that allows for the development of high specific-activity, gamma-emitting tracers. nih.gov These tracers, such as 16α-[77Br]bromoestradiol-17β, have shown significant uptake in the rat uterus and induced mammary tumors, indicating their potential for imaging estrogen receptor-positive tumors. nih.govresearchgate.net The uterus-to-blood ratios observed with this compound are comparable to those of estradiol and other labeled estrogens. researchgate.net

Role of the 11-Methoxy Group on Estrogen Receptor Selectivity and Potency

Furthermore, the 11β-methoxy substitution has been shown to increase the potency of estrogens. Both 11β-MeOE2 and its 17α-ethynyl derivative, moxestrol, are substantially more potent than their non-methoxylated analogs in mice. wikipedia.org Moxestrol, in particular, is one of the most potent estrogens known. wikipedia.org This increased potency is attributed to several factors, including high receptor affinity and reduced plasma protein binding. wikipedia.org

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms within a steroid molecule, or its stereochemistry, is a critical determinant of its biological activity. nih.gov The specific orientation of substituents on the steroidal backbone can dramatically alter the binding affinity and efficacy of the compound at the estrogen receptor.

In the case of halogenated estrogens, the stereochemistry at the 16-position is particularly important. The 16α-epimer of fluoroestradiol binds to the estrogen receptor twice as well as the 16β-isomer. mdpi.com This difference in binding affinity directly translates to different binding selectivity index values, making the 16α-epimer the preferred candidate for imaging studies. mdpi.com

The influence of stereochemistry extends to other positions on the estradiol molecule as well. For instance, the orientation of the methoxy (B1213986) group at the 11-position is crucial. The 11β-methoxy configuration is generally associated with high estrogenic activity, as seen in 11β-methoxyestradiol and its derivatives. wikipedia.orgitn.pt In contrast, the 11α-methoxy isomer of ethynylestradiol, RU-16117, has different biological properties compared to its 11β counterpart, moxestrol. wikipedia.org These examples underscore the principle that subtle changes in stereochemistry can lead to significant differences in how a ligand interacts with the estrogen receptor, ultimately affecting its biological function. nih.gov

Comparative Analysis with Other Halogenated and Methoxy-Substituted Estrogens

The structure-activity relationships of 16-Bromomethoxyestradiol can be further understood by comparing it with other estrogens bearing halogen and methoxy substitutions.

Halogenated Estrogens: The nature and position of the halogen atom influence receptor binding. For instance, fluoro-substituted phenylethynyl estradiols have shown higher estrogen receptor binding affinity than their corresponding iodo-derivatives. itn.pt Among various halogenated estrogens, 16α-iodoestradiol has been a widely studied compound. However, its utility as a clinical imaging agent is limited by high background radioactivity in the liver and blood. snmjournals.org This led to the development of analogs like 11β-methoxy-16α-iodoestradiol, which was designed to decrease metabolism and reduce this high background noise. snmjournals.orgnih.gov

Methoxy-Substituted Estrogens: The position of the methoxy group on the estradiol skeleton is a critical determinant of its biological activity.

11β-Methoxyestradiol: As discussed, this compound has a high affinity for the estrogen receptor, comparable to estradiol. wikipedia.org Its derivatives, such as 17α-iodovinyl-11β-methoxyestradiol, also exhibit high receptor affinity and have been developed as radiopharmaceuticals. nih.govaacrjournals.org

2-Methoxyestradiol (2-ME2): In contrast to the 11β-substituted analog, 2-ME2 binds weakly to estrogen receptors. Its biological effects are primarily mediated through ER-independent pathways.

4-Methoxyestradiol: This analog also has limited ER affinity and primarily functions as a metabolite of estradiol.

The following table provides a comparative overview of the receptor binding affinities of various substituted estrogens:

| Compound | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Reference |

| Estradiol | 100 | snmjournals.org |

| 11β-Methoxyestradiol | 86 | wikipedia.org |

| 16α-Bromoestradiol | Not explicitly stated, but has high affinity | nih.gov |

| 16α-Bromo-11β-methoxyestradiol | 39 | mdpi.com |

| 11β-Chloromethylestradiol | 230 - 3,320 | wikipedia.org |

| Moxestrol (11β-methoxy-17α-ethynylestradiol) | High (one of the most potent) | wikipedia.org |

| 17α-Iodovinyl-11β-methoxyestradiol | High affinity (Kd = 2.55 x 10⁻⁹ M) | aacrjournals.org |

This table is for illustrative purposes and the RBA values can vary depending on the assay conditions.

This comparative analysis highlights that the combination of a 16-bromo and an 11-methoxy group in this compound represents a strategic design to optimize the properties of the molecule for specific applications, balancing receptor affinity with factors like non-specific binding and metabolic stability.

Derivatization Strategies and Their Effects on Estrogen Receptor Modulatory Properties

Derivatization is a key strategy to modify the properties of a lead compound to enhance its therapeutic potential or utility as a research tool. nih.govresearchgate.net For estrogens, derivatization can influence their binding affinity, selectivity for ER subtypes (ERα and ERβ), and their agonist or antagonist activity. dtic.milacs.org

Common derivatization strategies for estrogens include:

Introduction of different functional groups: Attaching various chemical moieties to the steroidal skeleton can alter the electronic and steric properties of the molecule, thereby influencing its interaction with the estrogen receptor. nih.govfrontiersin.orgresearchgate.net For example, the introduction of a bulky side chain can modulate the agonist/antagonist profile of the compound.

Modification of existing substituents: Altering the nature of existing groups, such as changing a hydroxyl to a methoxy group, can have profound effects on receptor binding and selectivity. acs.org

Introduction of radiolabels: For imaging applications, estrogens are derivatized with radioisotopes such as 77Br, 123I, or 18F. nih.govmdpi.comnih.gov The choice of radioisotope and the position of its attachment are critical for the success of the imaging agent.

In the context of this compound, derivatization has been primarily focused on its use as a radiopharmaceutical. The synthesis of 16α-[77Br]bromo-11β-methoxyestradiol is a prime example of such a strategy. snmjournals.org Another important derivative is 17α-iodovinyl-11β-methoxyestradiol, which combines the favorable properties of the 11β-methoxy group with a 17α-iodovinyl substituent, resulting in a compound with enhanced selectivity for ER-rich tissues and improved metabolic stability.

The goal of these derivatization strategies is often to create Selective Estrogen Receptor Modulators (SERMs). dtic.milwikipedia.org SERMs are compounds that exhibit tissue-selective estrogenic or antiestrogenic effects. dtic.mil While the information specifically on the SERM properties of this compound derivatives is limited in the provided context, the principles of derivatization for creating SERMs are well-established and involve fine-tuning the structure of the ligand to elicit specific conformational changes in the estrogen receptor, leading to differential recruitment of co-regulatory proteins in various tissues. dtic.mil

Target Identification and Validation Beyond Estrogen Receptors

Proteome-Wide Target Identification Approaches (e.g., CETSA, Affinity Proteomics)

To achieve an unbiased, proteome-wide survey of the molecular targets of 16-Bromomethoxyestradiol, several powerful techniques can be utilized. These methods are crucial for identifying both anticipated and unexpected protein interactions in a physiologically relevant context.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the engagement of a drug with its protein target directly within intact cells or tissues. acs.orgtandfonline.com The core principle of CETSA is based on ligand-induced thermal stabilization; when a small molecule like this compound binds to a protein, it generally increases the protein's resistance to heat-induced denaturation. asm.org

In a proteome-wide CETSA experiment, often referred to as Thermal Proteome Profiling (TPP), cells are treated with the compound of interest and then heated across a range of temperatures. asm.orggenedata.com The soluble proteins that have not denatured and aggregated are then isolated and quantified using mass spectrometry. tandfonline.com Proteins that show an increased melting temperature in the presence of this compound are identified as direct or indirect targets. asm.org This label-free approach is advantageous as it does not require modification of the compound, thus preserving its native binding characteristics. asm.orgbiognosys.com The ability to use intact cells allows for the consideration of cellular uptake, metabolism, and compartmentalization, providing a more accurate picture of target engagement in a biological system. mdpi.com

Affinity Proteomics

Affinity proteomics is another cornerstone technique for target identification, which relies on the specific binding affinity between a compound and its protein targets. patsnap.combiorxiv.org In a typical workflow, a derivative of this compound would be synthesized with a linker arm attached to a capture tag, such as biotin. This "bait" molecule is then immobilized on a solid support matrix (e.g., streptavidin beads). biorxiv.org

A cell lysate is incubated with the immobilized compound, allowing any proteins that bind to this compound to be captured. patsnap.com After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. biorxiv.org To increase the confidence in identified targets and distinguish true interactors from non-specific background proteins, competitive binding experiments are often performed. In these experiments, the lysate is co-incubated with the immobilized probe and an excess of the free, unmodified this compound. biorxiv.org Proteins that are true targets will preferentially bind to the free compound and will therefore show reduced binding to the affinity matrix. biorxiv.org

The combination of these approaches provides a powerful and comprehensive strategy for mapping the protein interaction landscape of this compound.

Identification of Off-Target Interactions and Their Biological Implications

An "off-target" interaction occurs when a drug binds to proteins other than its intended therapeutic target. tandfonline.com These interactions are common and can lead to unexpected side effects or, in some cases, provide opportunities for drug repositioning. biorxiv.org Both CETSA and affinity proteomics are powerful tools for discovering such off-target interactions for a compound like this compound.

For instance, a TPP experiment could reveal that this compound stabilizes proteins completely unrelated to the estrogen signaling pathway. Studies on the parent compound, estradiol (B170435), have used proteomics to identify a wide range of responsive proteins involved in diverse cellular processes. mdpi.comnih.gov A hypothetical TPP study on this compound might yield results as illustrated in the table below, identifying proteins with significant thermal shifts upon drug treatment.

| Protein | Gene Name | Function | Observed Thermal Shift (ΔTm in °C) | Potential Biological Implication |

|---|---|---|---|---|

| Carbonic Anhydrase 2 | CA2 | Enzyme, pH regulation | +3.1 | Alteration of cellular pH homeostasis |

| Glutathione S-Transferase P | GSTP1 | Enzyme, detoxification | +2.5 | Modulation of cellular stress response |

| Heat Shock Protein 90kDa alpha | HSP90AA1 | Chaperone, protein folding | +1.8 | Interference with protein quality control |

| Pyruvate Kinase M2 | PKM2 | Enzyme, glycolysis | -1.5 | Destabilization, potential impact on cell metabolism |

This table presents hypothetical data for illustrative purposes.

The identification of such off-targets is the first step. The biological implications are then explored through bioinformatics analysis, which can link the identified proteins to specific cellular pathways and disease states. mdpi.com For example, the engagement of a metabolic enzyme like Pyruvate Kinase M2 could suggest an impact on cancer cell metabolism, while interaction with a chaperone like HSP90 could affect numerous signaling pathways. nih.gov These findings provide critical insights into the compound's broader pharmacological profile.

Mechanistic Elucidation of Novel Target Engagements

Identifying a novel target is only the beginning; understanding the functional consequence of that interaction is crucial. Proteomic techniques provide data that can help elucidate the mechanism of action downstream of target engagement.

When CETSA/TPP reveals a thermal shift for a protein, it indicates a direct or indirect interaction. A direct interaction suggests this compound binds to the protein itself. An indirect shift, however, can be just as informative. It may occur because the primary target is part of a larger protein complex, and its engagement with the drug alters the stability of its binding partners. nih.gov For example, if this compound binds to a kinase, TPP might not only show a thermal shift for the kinase itself but also for its substrates or associated regulatory proteins, providing a snapshot of the affected signaling cascade. researchgate.net

Similarly, data from affinity proteomics can be used to build a map of protein-protein interaction networks. acs.org By identifying not just the primary target but also the co-purified proteins, researchers can understand how this compound might modulate the function of entire protein complexes. For example, studies on estrogen receptors have shown they interact with a host of co-activator and co-repressor proteins to regulate gene transcription. plos.org An affinity proteomics experiment could reveal whether this compound alters this interaction network.

The table below illustrates how such findings could be interpreted to understand the mechanism of a novel target engagement.

| Identified Novel Target | Proteomic Method | Key Finding | Inferred Mechanism |

|---|---|---|---|

| Kinase X | CETSA/TPP | Thermal stabilization of Kinase X and destabilization of its substrate, Protein Y. | Direct inhibition of Kinase X, preventing the phosphorylation and subsequent stabilization of Protein Y. |

| Adaptor Protein Z | Affinity Proteomics | Co-purification of Adaptor Protein Z along with transcription factors A and B. | This compound stabilizes the formation of a protein complex involving Z, A, and B, potentially altering gene expression. |

| Ribosomal Protein S6 | CETSA/TPP | Thermal stabilization of RPS6, which is known to be phosphorylated by p70S6K. | Indirect effect, potentially via modulation of the PI3K/AKT/mTOR signaling pathway which is upstream of p70S6K. |

This table presents hypothetical data for illustrative purposes.

By integrating data from these proteome-wide approaches with functional cell-based assays and bioinformatics, a detailed mechanistic picture of this compound's action can be constructed. researchgate.net This allows for a more complete understanding of its therapeutic potential and potential liabilities beyond its interaction with estrogen receptors.

Analytical Methodologies for 16 Bromomethoxyestradiol in Biological Research

Quantitative Analysis in Biological Matrices

The accurate quantification of 16-Bromomethoxyestradiol in biological samples such as cell lysates and tissue homogenates is fundamental to understanding its cellular and tissue-level interactions. The choice of analytical method is dictated by the specific nature of the compound and the complexity of the matrix. axispharm.com

Chromatographic techniques are central to the quantitative analysis of compounds like this compound in biological samples. axispharm.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are frequently utilized. cdc.gov For enhanced specificity and sensitivity, these techniques are often coupled with mass spectrometry (MS), leading to methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). axispharm.comcdc.gov Tandem mass spectrometry (LC-MS/MS or GC-MS/MS) offers further advantages in specificity, sensitivity, and speed, particularly when analyzing multiple compounds simultaneously. axispharm.com

The validation of these analytical methods involves several key parameters to ensure the reliability of the data. These include accuracy, precision, specificity, sensitivity (defined by the lower limit of quantification), and the stability of the analyte within the biological matrix under defined conditions. axispharm.com Sample preparation is a critical preceding step, often involving techniques like solid-phase extraction (SPE), to isolate the analyte from the complex biological medium. chromatographyonline.com Miniaturized versions of SPE, such as microextraction by packed syringe (MEPS), have been developed to reduce sample and solvent consumption. chromatographyonline.com

Table 1: Key Parameters for Method Validation in Quantitative Analysis

| Parameter | Description |

| Accuracy | The closeness of the measured value to the true value. axispharm.com |

| Precision | The degree of agreement among a series of measurements of the same sample. axispharm.com |

| Specificity | The ability to differentiate and quantify the analyte in the presence of other components. axispharm.com |

| Sensitivity | The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ). axispharm.com |

| Stability | The chemical stability of the analyte in a given matrix under specific storage and processing conditions. axispharm.com |

Metabolite Profiling and Enzyme-Mediated Transformations in vitro

Understanding the metabolic fate of this compound is crucial for a complete picture of its biological activity. In vitro systems, utilizing liver microsomes or specific enzyme preparations, are commonly employed to study its enzyme-mediated transformations. Key phase II metabolic pathways for steroidal compounds include glucuronidation and sulfonation. wikipedia.org

Glucuronidation is a major metabolic pathway for a wide range of substances, including estrogens. wikipedia.org This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov The resulting glucuronide metabolites are typically more water-soluble, facilitating their elimination. wikipedia.orgnih.govebi.ac.uk Studies on similar compounds, like diclofenac, have shown that the liver is a primary site for glucuronidation, with specific UGT isoforms, such as UGT2B7, playing a major role. mdpi.com Investigating the potential for this compound to undergo glucuronidation would involve incubating the compound with human liver microsomes and a panel of recombinant UGT enzymes to identify the specific isoforms involved.

Sulfonation, another important conjugation reaction, is catalyzed by sulfotransferases (SULTs). This process also increases the water solubility of substrates, aiding in their excretion. The potential for this compound to be a substrate for various SULT isoforms would be explored using similar in vitro experimental setups.

The analysis of these in vitro reactions relies heavily on techniques like LC-MS/MS to separate and identify the parent compound and its metabolites. axispharm.com By comparing the retention times and mass spectra of the products with those of synthesized standards, the structure of the metabolites can be confirmed.

Table 2: Key Enzyme Families in Phase II Metabolism

| Enzyme Family | Cofactor | Function |

| UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Catalyzes the transfer of glucuronic acid to a substrate. wikipedia.orgnih.gov |

| Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Catalyzes the transfer of a sulfonate group to a substrate. |

Advanced Spectroscopic Techniques for Structural Characterization in Complex Environments

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound and its metabolites, especially within complex biological environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of a molecule. libretexts.org Both ¹H NMR and ¹³C NMR are powerful tools. ¹H NMR can reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin splitting patterns. libretexts.orglibretexts.org ¹³C NMR provides information on the carbon skeleton of the molecule. libretexts.org While ¹³C NMR signals are inherently weaker than ¹H signals, the wider chemical shift range often allows for the resolution of individual carbon signals. libretexts.org For complex biological samples, advanced NMR techniques, potentially coupled with separation methods, may be required.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions. wikipedia.orglibretexts.org High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, which aids in determining the elemental composition of a molecule. nih.gov The fragmentation pattern observed in the mass spectrum provides structural information about the molecule. libretexts.orgwaters.com For halogenated compounds like this compound, the isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak in the mass spectrum, which is a key identifying feature. libretexts.org Soft ionization techniques like electrospray ionization (ESI) are often used for biological molecules as they minimize fragmentation and keep the molecular ion intact. libretexts.org

Confocal Raman Spectroscopy is an emerging technique for probing the distribution of molecules within biological samples, such as skin layers, with high spatial resolution. nih.gov This technique could potentially be used to visualize the penetration and localization of this compound in cells or tissues without the need for labels.

Table 3: Spectroscopic Techniques for Structural Characterization

| Technique | Information Provided | Key Features |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity of atoms. libretexts.org | Non-destructive, provides information on chemical environment of nuclei (¹H, ¹³C). libretexts.orglibretexts.org |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural fragments. wikipedia.orglibretexts.org | High sensitivity, characteristic isotopic patterns for halogens. libretexts.org |

| Confocal Raman Spectroscopy | Vibrational modes of molecules, chemical imaging. nih.gov | Non-invasive, high spatial resolution, label-free. nih.gov |

Future Directions in 16 Bromomethoxyestradiol Research

Development of Next-Generation Estrogen Receptor Modulators Based on the 16-Bromomethoxyestradiol Scaffold

The chemical structure of this compound serves as a foundational scaffold for the rational design of new, more sophisticated estrogen receptor (ER) modulators. The development of next-generation agents is a critical strategy, particularly in overcoming resistance to existing endocrine therapies. scienceopen.comnih.gov The core principle involves making targeted chemical alterations to the this compound molecule to enhance desired properties and introduce novel functionalities. drugdesign.org

Structure-activity relationship (SAR) studies are central to this effort, providing insights into how specific structural modifications influence biological activity. drugdesign.orgnih.gov By synthesizing analogs—compounds with slight structural variations—researchers can systematically probe the contributions of different parts of the molecule. ethz.chchemrxiv.org For instance, modifying the methoxy (B1213986) group or altering the position or nature of the bromine atom could significantly impact binding affinity for ERα and ERβ, or modulate the compound's agonist versus antagonist activity.

Future research could focus on creating derivatives that function as Selective Estrogen Receptor Degraders (SERDs). onclive.comnih.gov Unlike modulators that simply block the receptor, SERDs induce the degradation and elimination of the estrogen receptor protein itself, offering a more complete shutdown of ER signaling. scienceopen.commdpi.com Another innovative approach is the design of Proteolysis Targeting Chimeras (PROTACs), which use the this compound scaffold to bring the estrogen receptor into proximity with cellular machinery that marks it for destruction. nih.gov

Table 1: Potential Modifications to the this compound Scaffold and Their Research Goals

| Structural Modification Area | Potential Chemical Change | Primary Research Goal | Example Desired Outcome |

| C16-Bromo Substituent | Replace Bromine with Fluorine, Chlorine, or Iodine | Modulate binding affinity and steric interactions | Increased selectivity for ERα over ERβ |

| C17-Methoxy Group | Convert to ethoxy, propoxy, or hydroxyl group | Alter metabolic stability and receptor interaction | Improved oral bioavailability in preclinical models |

| Steroid Core (A, B, C, D rings) | Introduce unsaturation or additional functional groups | Change overall conformation and receptor fit | Convert from agonist to a pure antagonist (SERD) |

| Entire Molecule | Link to an E3 ubiquitin ligase ligand | Create a PROTAC for targeted degradation | Complete and sustained elimination of ER protein |

Elucidating the Full Spectrum of Molecular Targets and Pathways